molecular formula C11H12N2O4 B11876469 Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate CAS No. 887596-02-3

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate

Cat. No.: B11876469
CAS No.: 887596-02-3
M. Wt: 236.22 g/mol
InChI Key: PXRGKYXXGIETHW-UHFFFAOYSA-N
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Description

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. This compound is characterized by the presence of a methyl ester group, a nitrophenyl group, and an azetidine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate typically involves the cyclization of appropriate precursors. . This reaction is efficient for constructing functionalized azetidines. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid support like alumina can enhance the efficiency of the reaction . Additionally, the transmetalation of lithiated anions with zinc chloride at low temperatures can improve diastereoselectivity in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted azetidines.

Mechanism of Action

The mechanism of action of methyl 1-(3-nitrophenyl)azetidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-nitrophenyl)azetidine-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug discovery .

Properties

CAS No.

887596-02-3

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 1-(3-nitrophenyl)azetidine-3-carboxylate

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-3-2-4-10(5-9)13(15)16/h2-5,8H,6-7H2,1H3

InChI Key

PXRGKYXXGIETHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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